Peli1-IN-1 -

Peli1-IN-1

Catalog Number: EVT-15272384
CAS Number:
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peli1-IN-1 is a compound that targets Pellino1, a member of the Pellino family of E3 ubiquitin ligases. Pellino1 plays a crucial role in various biological processes, including inflammation, immune response, and tumorigenesis. It is characterized by its ability to mediate the ubiquitination of proteins, which is essential for regulating protein degradation and signaling pathways in cells. The Pellino family consists of three members in mammals: Pellino1, Pellino2, and Pellino3, with Pellino1 being the most studied due to its involvement in critical cellular functions and disease processes .

Source and Classification

Peli1-IN-1 is classified as a small molecule inhibitor specifically designed to inhibit the E3 ubiquitin ligase activity of Pellino1. This classification places it within the broader category of compounds that modulate protein interactions and post-translational modifications, making it a potential therapeutic candidate for conditions associated with aberrant ubiquitination, such as cancer and autoimmune diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Peli1-IN-1 involves several chemical reactions that typically include:

  • Starting Materials: The synthesis begins with readily available organic compounds that contain functional groups amenable to further modification.
  • Reactions: The process may involve coupling reactions, where two or more chemical entities are combined to form the desired product. This could include nucleophilic substitutions or cyclization reactions to construct the core structure of Peli1-IN-1.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate the compound from unreacted materials and by-products.

Specific details about the synthetic route can vary based on the initial design of Peli1-IN-1 and its intended potency against Pellino1 .

Molecular Structure Analysis

Structure and Data

The molecular structure of Peli1-IN-1 can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into:

  • Functional Groups: Identification of key functional groups that facilitate binding to the Pellino1 active site.
  • Three-Dimensional Configuration: Understanding how the spatial arrangement of atoms affects its interaction with target proteins.

Data on molecular weight, solubility, and stability under physiological conditions are also critical for evaluating its potential as a therapeutic agent .

Chemical Reactions Analysis

Reactions and Technical Details

Peli1-IN-1's primary chemical reactions involve its interaction with Pellino1. Key aspects include:

  • Binding Affinity: The strength of interaction between Peli1-IN-1 and Pellino1 can be assessed using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Inhibition Mechanism: Understanding how Peli1-IN-1 inhibits the E3 ligase activity involves studying how it affects substrate recognition and ubiquitin transfer processes.

These analyses help elucidate how effectively Peli1-IN-1 can modulate Pellino1 activity in biological systems .

Mechanism of Action

Process and Data

The mechanism of action for Peli1-IN-1 primarily revolves around its ability to inhibit the E3 ubiquitin ligase activity of Pellino1. This inhibition can lead to:

  • Altered Ubiquitination Patterns: By preventing Pellino1 from tagging substrates with ubiquitin, Peli1-IN-1 may disrupt pathways involved in inflammation and cell survival.
  • Impact on Signaling Pathways: Inhibition may affect downstream signaling cascades associated with immune responses and cancer progression.

Data supporting these mechanisms often come from cellular assays measuring changes in protein levels or activity following treatment with Peli1-IN-1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Peli1-IN-1 exhibits several key physical and chemical properties:

  • Molecular Weight: Typically ranges within a specific range suitable for small molecule drugs.
  • Solubility: Important for bioavailability; often assessed in various solvents.
  • Stability: Evaluated under different conditions (pH, temperature) to ensure efficacy during storage and application.

These properties are crucial for determining the compound's pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses

Peli1-IN-1 has potential applications in various scientific fields:

  • Cancer Research: As an inhibitor of Pellino1, it may help elucidate the role of this protein in tumorigenesis and metastasis.
  • Inflammation Studies: Investigating how Peli1-IN-1 affects inflammatory pathways could lead to new treatments for autoimmune diseases.
  • Drug Development: Its design can serve as a template for developing other inhibitors targeting similar E3 ligases.

Research continues to explore these applications, aiming to translate findings into clinical therapies .

Introduction to PELI1 as a Therapeutic Target in Disease Pathogenesis

Pellino-1 (PELI1) is an evolutionarily conserved E3 ubiquitin ligase that serves as a critical regulatory node in inflammation, immunity, and oncogenesis. Functioning as a multifunctional scaffold protein, PELI1 mediates K48- and K63-linked ubiquitination of diverse substrates, thereby modulating signal transduction pathways such as NF-κB, MAPK, and TLR/IL-1R cascades [2] [8]. Its pivotal role in post-translational modifications positions PELI1 at the intersection of innate immunity and cellular homeostasis, making it a compelling target for therapeutic intervention. Dysregulation of PELI1 expression or activity is increasingly implicated in pathological states ranging from viral infections and atherosclerosis to multiple cancers [1] [4] [6]. The development of Peli1-IN-1, a selective small-molecule inhibitor, represents a strategic approach to disrupt pathogenic signaling networks driven by aberrant PELI1 activity, offering a promising avenue for precision medicine.

Role of PELI1 in Ubiquitination-Dependent Signaling Networks

PELI1 orchestrates immune and inflammatory responses through its E3 ubiquitin ligase activity, which facilitates the covalent attachment of ubiquitin moieties to target proteins. Structurally, PELI1 contains an N-terminal forkhead-associated (FHA) domain for phosphothreonine-dependent substrate recognition and a C-terminal RING-like domain that confers ubiquitin ligase activity [8]. This dual-domain architecture enables PELI1 to modulate diverse signaling cascades:

  • K63-Linked Ubiquitination: PELI1 catalyzes K63-linked polyubiquitination of RIP1 (K115) and TRAF6, amplifying NF-κB and MAPK activation downstream of TLR/IL-1R engagement [2] [8]. This promotes pro-inflammatory cytokine production (e.g., IL-1β, IL-18, TNF-α).
  • K48-Linked Ubiquitination: PELI1 mediates K48-linked ubiquitination of c-Rel, NIK, and IRF5, targeting them for proteasomal degradation and thus constraining T-cell activation and inflammatory responses [8].
  • Non-Catalytic Functions: The FHA domain facilitates interactions with IRAK1, Smad6/7, and RIP3, enabling PELI1 to regulate cell death pathways (e.g., necroptosis) independently of its ligase activity [8] [10].

Table 1: Key Substrates and Functional Consequences of PELI1-Mediated Ubiquitination

SubstrateUbiquitin LinkageFunctional OutcomePathway/Disease Relevance
RIP1K63NF-κB/MAPK activationInflammatory disorders [8]
TRAF6K63TLR/MyD88 signalingNeuroinflammation [8]
YB-1K48Proteasomal degradationAtherosclerosis [4]
c-RelK48T-cell inhibitionAutoimmunity [8]
ASCK63NLRP3 inflammasome assemblyDisc degeneration [10]

PELI1’s activity is further regulated by post-translational modifications, including phosphorylation by IRAK1 (Ser-76/78/80/82) and TBK1 (Thr-288), which enhance its E3 ligase function, and SUMOylation at Lys-202/266, which competes with ubiquitination [8].

PELI1 Dysregulation in Oncogenesis and Inflammatory Disorders

Aberrant PELI1 expression drives pathogenesis across multiple diseases through context-dependent mechanisms:

  • Viral Infections: In SARS-CoV-2, PELI1 overexpression in lung epithelial cells amplifies viral replication and transcription by stabilizing viral proteins and enhancing the TRIF-RIP1 signalosome. PELI1 deficiency reduces viral load and attenuates cytokine storms (e.g., IL-6, IL-1β) in murine models [1] [6]. Similar mechanisms exacerbate West Nile virus and Zika virus pathogenesis [8].
  • Inflammatory Diseases:
  • Atherosclerosis: PELI1 suppresses NLRP3 inflammasome activation by targeting the transcription factor YB-1 for K48-linked degradation. Downregulation of PELI1 in arterial macrophages accelerates foam cell formation and plaque development [4].
  • Intervertebral Disc Degeneration (IDD): PELI1 promotes NLRP3-ASC-caspase-1 complex assembly via K63-linked ubiquitination of ASC, driving pyroptosis and extracellular matrix degradation in nucleus pulposus cells [10].
  • Oncogenesis: PELI1 exhibits paradoxical roles in cancer:
  • Oncogenic: In breast and lung cancers, PELI1 stabilizes SNAIL/SLUG through K63-linked ubiquitination, facilitating epithelial-mesenchymal transition (EMT) and metastasis [8]. It also degrades tumor suppressors like PKCθ via K48 linkages.
  • Tumor-Suppressive: In esophageal squamous cell carcinoma, PELI1 degrades NIK to inhibit non-canonical NF-κB signaling, suppressing tumor growth [8].

Table 2: Disease-Specific Mechanisms of PELI1 Dysregulation

Disease CategoryExpression ChangeKey Molecular MechanismDownstream Effects
SARS-CoV-2 infectionUpregulatedEnhanced viral replicationCytokine storm, lung injury [1] [6]
AtherosclerosisDownregulatedYB-1 stabilizationNLRP3 activation, foam cell formation [4]
Breast cancerUpregulatedSNAIL/SLUG stabilizationEMT, metastasis [8]
IDDUpregulatedASC ubiquitination (K63)Pyroptosis, ECM degradation [10]

Rationale for Targeting PELI1 in Precision Medicine

The pleiotropic yet context-specific functions of PELI1 make it an attractive candidate for precision therapeutics. Several factors support its targeted inhibition:

  • Upstream Modulators: PELI1 expression is transcriptionally regulated by IRF3 and STAT1 downstream of TLR3/4 and IFN-β signaling, respectively [8]. METTL3-mediated m6A RNA modifications also dictate PELI1 mRNA stability via YTHDC2 recognition, providing additional regulatory leverage [4].
  • Disease-Specific Vulnerability: In cancers with PELI1 amplification (e.g., triple-negative breast cancer) or inflammatory conditions with elevated PELI1 (e.g., COVID-19), targeted inhibition could normalize hyperactive signaling without global immunosuppression. Conversely, PELI1 upregulation may be beneficial in atherosclerosis [4] [8].
  • Therapeutic Validation:
  • Peli1-IN-1: This inhibitor disrupts PELI1-dependent NF-κB activation, reducing IL-1β and IL-18 secretion by 50–70% in SARS-CoV-2-infected lung epithelial cells and mouse models [1] [6]. It also attenuates plaque formation in atherosclerotic mice by 40% via YB-1 stabilization [4].
  • Genetic Evidence: PELI1-knockout mice show reduced viral loads in SARS-CoV-2 infection and delayed IDD progression, confirming target validity [6] [10].

The integration of PELI1 inhibitors like Peli1-IN-1 into precision oncology and immunology hinges on biomarker-driven patient stratification—e.g., PELI1 overexpression, NLRP3 activation status, or YB-1 levels—ensuring tailored therapeutic efficacy.

Table 3: Experimental Outcomes of Peli1 Inhibition in Disease Models

Disease ModelInterventionKey OutcomesReference
SARS-CoV-2-infected K18-hACE2 miceSmaducin-6 (PELI1 inhibitor)↓ Viral load (3.5-fold), ↓ IL-6/IL-1β (60%), attenuated lung damage [1] [6]
Ox-LDL-treated macrophagesPELI1 siRNA↑ YB-1 degradation, ↓ NLRP3 inflammasome, ↓ foam cell formation [4]
TNF-α-induced human NPCsPELI1 silencing↓ ASC ubiquitination, ↓ pyroptosis, ↓ ECM degradation [10]
Breast cancer xenograftsPELI1 knockout↓ SNAIL stability, ↓ metastasis (70%) [8]

Compounds Mentioned: Peli1-IN-1, Smaducin-6.

Properties

Product Name

Peli1-IN-1

IUPAC Name

5-[(E)-2-[2-hydroxy-5-(3-hydroxyphenyl)phenyl]ethenyl]benzene-1,3-diol

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C20H16O4/c21-17-3-1-2-14(11-17)15-6-7-20(24)16(10-15)5-4-13-8-18(22)12-19(23)9-13/h1-12,21-24H/b5-4+

InChI Key

YZMSGTAAJTUBNJ-SNAWJCMRSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=CC3=CC(=CC(=C3)O)O

Isomeric SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)/C=C/C3=CC(=CC(=C3)O)O

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